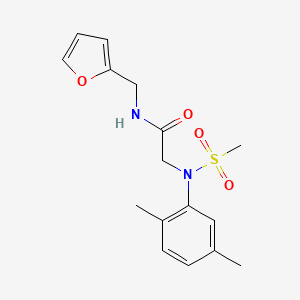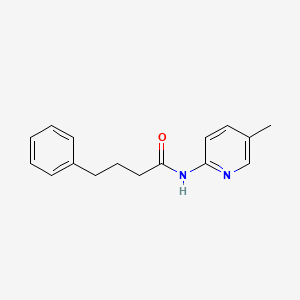
N-(5-methyl-2-pyridinyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-4-phenylbutanamide, commonly known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB belongs to the class of compounds known as nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular metabolism and energy production.
Mecanismo De Acción
MPB acts as a precursor to NAD+, which is an essential coenzyme involved in cellular metabolism and energy production. NAD+ is also a substrate for the activity of SIRT1, which regulates the acetylation status of a wide range of proteins involved in cellular processes.
Biochemical and Physiological Effects:
MPB has been shown to enhance the activity of SIRT1, which has been linked to a wide range of cellular processes including aging, metabolism, and stress response. MPB has also been shown to enhance the activity of other NAD+ dependent enzymes, including PARP-1 and CD38.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPB is its ability to enhance the activity of NAD+ dependent enzymes, which makes it a useful tool for studying cellular metabolism and energy production. However, one of the limitations of MPB is its potential toxicity at high concentrations, which can lead to cell death.
Direcciones Futuras
There are several future directions for the study of MPB and its potential applications in scientific research. One area of interest is the role of MPB in regulating cellular metabolism and energy production. Another area of interest is the potential therapeutic applications of MPB in the treatment of neurodegenerative diseases and other age-related conditions. Finally, the development of new synthetic methods for the production of MPB and other NAD+ precursors could lead to the development of new tools for studying cellular metabolism and energy production.
Métodos De Síntesis
The synthesis of MPB involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 4-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure MPB.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in scientific research. One of the major applications of MPB is in the field of neuroscience, where it has been shown to enhance the activity of the NAD+ dependent protein deacetylase SIRT1. SIRT1 is a key regulator of cellular metabolism and has been linked to a wide range of cellular processes including aging, metabolism, and stress response.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-10-11-15(17-12-13)18-16(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTDUNXPQVVCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)
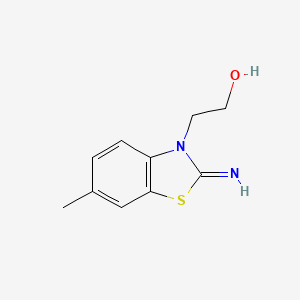
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
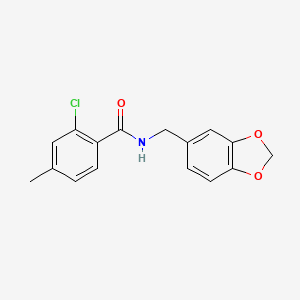
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

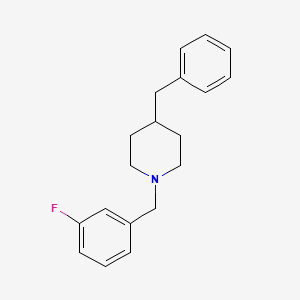
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
